beta-Caryophyllene alcohol

Description

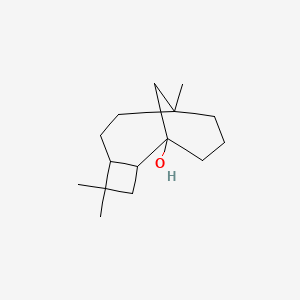

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQAYSQLAOJBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(CCCC2(C3)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861976 | |

| Record name | 4,4,8-Trimethyltricyclo[6.3.1.02,5]dodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline solid; Warm moss-like, spicy aroma | |

| Record name | beta-Caryophyllene alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Caryophyllene alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Caryophyllene alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.989 (20°) | |

| Record name | Caryophyllene alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

472-97-9, 82008-48-8 | |

| Record name | Tricyclo[6.3.1.02,5]dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4,8-Trimethyltricyclo[6.3.1.02,5]dodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Caryophyllene alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 96 °C | |

| Record name | beta-Caryophyllene alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Ecological Distribution

Identification in Terpenoid-Producing Organisms

Beta-Caryophyllene (B1668595) alcohol is found in organisms that synthesize terpenoids, a large and diverse class of organic compounds produced by a variety of plants, fungi, and microbes. Terpenoids, including sesquiterpenes like beta-caryophyllene and its derivatives, are synthesized from the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comwikipedia.org

The production of beta-caryophyllene alcohol has been achieved through metabolic engineering in microorganisms. nih.gov For instance, engineered strains of the bacterium Escherichia coli have been developed to produce a mixture of terpenes, including both beta-caryophyllene and this compound (caryolan-1-ol). nih.gov This was accomplished by introducing heterologous genes from the mevalonate (B85504) pathway along with a caryophyllene (B1175711) synthase and a caryolan-1-ol synthase. nih.gov Such biotechnological approaches demonstrate that the enzymatic machinery for producing this alcohol can be functionally expressed in common microbial hosts, highlighting its place within the broader family of terpenoid biosynthesis.

Distribution Across Plant Taxa and Essential Oil Compositions

While the direct isolation of this compound from plants is less commonly reported than its precursor, the alcohol is intrinsically linked to the wide distribution of beta-caryophyllene. Beta-caryophyllene is a major constituent of the essential oils of numerous food and medicinal plants. nih.govsemanticscholar.org this compound can be prepared from the beta-caryophyllene found in various essential oils, including those from mint, clove, copaiba, and lavender. google.com

The precursor, beta-caryophyllene, is abundant across many plant families. It is a significant component in the essential oils of spices like black pepper (Piper nigrum), cloves (Syzygium aromaticum), and herbs such as oregano, basil, and rosemary. mdpi.comforeverest.netmdpi.com It is also found in cannabis (Cannabis sativa), copaiba trees (Copaifera species), and ylang-ylang (Cananga odorata). mdpi.combarefut.comdoterra.com The presence of beta-caryophyllene in these diverse plant taxa suggests the potential for the natural occurrence or derivation of this compound in these species.

Table 1: Plant Sources of β-Caryophyllene (Precursor to β-Caryophyllene Alcohol)

| Common Name | Scientific Name | Plant Part |

|---|---|---|

| Clove | Syzygium aromaticum | Buds |

| Black Pepper | Piper nigrum | Fruit |

| Copaiba | Copaifera spp. | Oleoresin |

| Ylang-Ylang | Cananga odorata | Flowers |

| Rosemary | Rosmarinus officinalis | Leaves |

| Hops | Humulus lupulus | Flowers |

| Basil | Ocimum basilicum | Leaves |

| Oregano | Origanum vulgare | Leaves |

| Cannabis | Cannabis sativa | Flowers |

| Melissa | Melissa officinalis | Leaves |

Presence in Fungi and Microorganisms

The biosynthesis of beta-caryophyllene and its derivatives is not limited to plants. Metabolic engineering has enabled the production of these compounds in various microorganisms. Research has demonstrated the successful heterologous production of beta-caryophyllene in the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. nih.govnih.gov

Specifically for this compound, engineered E. coli has been shown to produce titers of approximately 10 mg/L of caryolan-1-ol under certain fermentation conditions. nih.gov Furthermore, the sesquiterpenoid pathway leading to beta-caryophyllene has been successfully implemented in the bacterium Rhodobacter capsulatus. nih.gov While this study focused on the antifungal properties of beta-caryophyllene and its oxide derivative, it underscores the potential of diverse microbial chassis for producing these valuable sesquiterpenoids. nih.gov These findings indicate that microorganisms are viable platforms for the sustainable production of this compound, moving beyond reliance on plant extraction. nih.gov

Table 2: Microbial Production of β-Caryophyllene and Related Compounds

| Microorganism | Compound Produced | Research Focus |

|---|---|---|

| Escherichia coli | β-Caryophyllene and β-Caryophyllene alcohol | Metabolic engineering for biofuel production. nih.gov |

| Saccharomyces cerevisiae | β-Caryophyllene | Strain improvement through adaptive laboratory evolution. nih.gov |

| Rhodobacter capsulatus | β-Caryophyllene | Heterologous production and evaluation of antifungal activity. nih.gov |

| Cyanobacteria | β-Caryophyllene | Transgenic production of the sesquiterpene. mdpi.com |

Biosynthetic Pathways and Enzymology

Upstream Isoprenoid Biosynthesis Pathways

In higher plants, the synthesis of the fundamental five-carbon (C5) isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs through two distinct and spatially separated pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comfrontiersin.orgnih.gov

The MVA pathway operates primarily in the cytoplasm and begins with acetyl-CoA. mdpi.comnih.gov It involves a sequence of enzymatic reactions to produce IPP. Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com This is followed by a critical rate-limiting step where HMG-CoA is reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR). mdpi.commdpi.com Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. mdpi.com The MVA pathway is considered more efficient for terpene production when heterologously expressed in microorganisms like E. coli. nih.gov

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function | Source(s) |

| Acetyl-CoA Acetyltransferase | AACT | Catalyzes the condensation of two acetyl-CoA molecules. | mdpi.com |

| HMG-CoA Synthase | HMGS | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. | mdpi.com |

| HMG-CoA Reductase | HMGR | Reduces HMG-CoA to mevalonic acid; a key rate-limiting enzyme. | mdpi.commdpi.com |

| Mevalonate Kinase | MVK / ERG12 | Phosphorylates mevalonic acid. | mdpi.comcdnsciencepub.com |

| Phosphomevalonate Kinase | PMK / ERG8 | Adds a second phosphate group to form mevalonate-5-diphosphate. | mdpi.com |

| Mevalonate Diphosphate (B83284) Decarboxylase | MDD / ERG19 | Decarboxylates mevalonate-5-diphosphate to yield IPP. | mdpi.com |

The MEP pathway, located in the plastids, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), both products of glycolysis. mdpi.commdpi.com The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which forms 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.commdpi.com A subsequent reduction by DXP reductoisomerase (DXR) yields MEP. mdpi.com Through a series of further reactions, the pathway produces both IPP and DMAPP. cdnsciencepub.com In native systems, the MEP pathway is crucial for the biosynthesis of various terpenes. nih.gov

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function | Source(s) |

| 1-Deoxy-D-xylulose-5-phosphate Synthase | DXS | Catalyzes the condensation of pyruvate and G3P to form DXP; a rate-limiting enzyme. | mdpi.commdpi.com |

| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase | DXR | Reduces DXP to MEP. | mdpi.comcdnsciencepub.com |

| MEP Cytidylyltransferase | MCT | Converts MEP to CDP-ME. | cdnsciencepub.com |

| CDP-ME Kinase | CMK | Phosphorylates CDP-ME to CDP-MEP. | cdnsciencepub.com |

| ME-cPP Synthase | MCS | Converts CDP-MEP to ME-cPP. | cdnsciencepub.com |

| HMBPP Synthase | HDS | Reduces ME-cPP to HMBPP. | cdnsciencepub.com |

| HMBPP Reductase | HDR | Converts HMBPP to a mixture of IPP and DMAPP. | cdnsciencepub.com |

Although the MVA and MEP pathways are independent, there is evidence of metabolic crosstalk, with the exchange of IPP between the cytoplasm and plastids. researchgate.net This interplay allows plants to coordinate the synthesis of different classes of terpenoids in various cellular compartments. In metabolic engineering, this natural separation is often overcome by introducing a heterologous MVA pathway into microorganisms like E. coli, which natively use the MEP pathway, to significantly boost the precursor pool for enhanced terpene production. mdpi.comnih.gov Strains engineered with a hybrid MVA pathway have shown dramatically increased production of β-caryophyllene compared to those relying solely on the native MEP pathway. mdpi.com

Farnesyl Diphosphate (FPP) as a Key Precursor

Farnesyl diphosphate (FPP) is the universal C15 precursor for the biosynthesis of all sesquiterpenoids, including β-caryophyllene. mdpi.comnih.govcdnsciencepub.com Its formation is a downstream process that utilizes the IPP and DMAPP generated by the MVA and/or MEP pathways. mdpi.com The synthesis of FPP is catalyzed by FPP synthase (FPPS), which sequentially condenses two molecules of IPP with one molecule of DMAPP. mdpi.commdpi.com This process first yields the C10 intermediate geranyl diphosphate (GPP), which is then elongated with another IPP molecule to form the final C15 FPP. mdpi.comigem.wiki The availability of FPP is a crucial factor for the efficient production of β-caryophyllene and its derivatives. frontiersin.orgresearchgate.net

Enzymatic Conversions to Beta-Caryophyllene (B1668595) and its Alcohol

The final steps in the biosynthesis involve the cyclization of the linear FPP precursor into the complex bicyclic structure of β-caryophyllene, which can then be further modified to its alcohol form.

The conversion of FPP to β-caryophyllene is a complex cyclization reaction catalyzed by a class of enzymes known as sesquiterpene synthases. mdpi.com Specifically, β-caryophyllene synthase (EC 4.2.3.57) mediates the ionization of the diphosphate group from FPP, followed by a series of intramolecular rearrangements and cyclizations to form the characteristic bicyclic structure of (E)-β-caryophyllene. mdpi.comontosight.ai These synthases are widely distributed in the plant kingdom, and various genes encoding them have been identified and characterized from plants such as Artemisia annua (QHS1) and Nicotiana tabacum (TPS7). mdpi.comnih.govuniprot.org

The conversion of β-caryophyllene to its hydroxylated derivative, β-caryophyllene alcohol (also known as caryolan-1-ol), is accomplished by a different enzymatic activity. nih.gov Researchers have identified a caryolan-1-ol synthase (GcoA) from the bacterium Streptomyces griseus. nih.govebi.ac.uk This enzyme catalyzes the hydration of the C8/C-9 double bond of (+)-β-caryophyllene to produce (+)-caryolan-1-ol. ebi.ac.ukwikipedia.org The same enzyme, when provided with FPP, can directly synthesize (+)-caryolan-1-ol, although it also produces (+)-β-caryophyllene as a co-product. ebi.ac.uk This demonstrates a direct biosynthetic route from the central sesquiterpene precursor to the final alcohol compound. nih.gov

Specificity and promiscuity of Caryolan-1-ol Synthase

Caryolan-1-ol synthase (EC 4.2.1.138), also referred to as GcoA, is the enzyme responsible for the biosynthesis of (+)-caryolan-1-ol. nih.govwikipedia.org Research has revealed that this enzyme, particularly the one identified in the bacterium Streptomyces griseus, exhibits both specificity for its primary substrate and a degree of promiscuity, enabling it to catalyze other related reactions. nih.gov

The primary and specific function of this synthase is to convert farnesyl diphosphate (FPP) into the tricyclic sesquiterpene alcohol (+)-caryolan-1-ol. nih.gov However, the enzymatic process is not entirely exclusive to this single product. Studies have shown that the reaction catalyzed by recombinant GcoA from S. griseus also yields a small amount of the bicyclic sesquiterpene hydrocarbon (+)-β-caryophyllene as a byproduct. nih.gov It is proposed that (+)-β-caryophyllene serves as an intermediate in the synthesis of (+)-caryolan-1-ol. nih.gov While several β-caryophyllene synthases have been identified in plants, they lack the ability to produce caryolan-1-ol, making GcoA the first identified enzyme with this specific capability. nih.gov

The structural basis for the enzyme's catalytic activity and specificity has been investigated through crystallography. nih.govresearchgate.net The crystal structure of caryolan-1-ol synthase revealed that specific amino acid residues in the active site are critical for the complex cyclization of the linear FPP substrate. nih.gov A key residue, W56, appears to play a crucial role in forcing the substrate into a curled conformation necessary for the cyclization reaction to proceed. nih.govresearchgate.net This was demonstrated by site-directed mutagenesis; a variant of the enzyme where this tryptophan was replaced with leucine (B10760876) (W56L) lost its ability to cyclize the FPP substrate. nih.gov Instead of producing caryolan-1-ol, this mutant enzyme only produced linear terpene products, highlighting the specificity endowed by this single residue. nih.govresearchgate.net

Further evidence of the enzyme's promiscuity comes from studies involving substrate analogues. Incubation of farnesyl diphosphate with caryolan-1-ol synthase from Streptomyces griseus has been shown to produce not only the primary product but also a novel isomer, iso-caryolan-1-ol, where the positions of the alcohol and a methyl group are exchanged. cardiff.ac.uk This demonstrates that while the enzyme is specific in its main function, it can accommodate transformations that lead to alternative, structurally related products.

Table 1: Product Profile of Wild-Type and Mutant Caryolan-1-ol Synthase (CS)

| Enzyme Variant | Substrate | Major Product(s) | Minor/Alternative Product(s) | Reference(s) |

|---|---|---|---|---|

| Wild-Type CS (S. griseus) | Farnesyl Diphosphate (FPP) | (+)-Caryolan-1-ol | (+)-β-caryophyllene, iso-caryolan-1-ol | nih.govcardiff.ac.uk |

| W56L Mutant CS | Farnesyl Diphosphate (FPP) | Farnesol, α-Farnesene, β-Farnesene | None (cyclization ability lost) | nih.govresearchgate.net |

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of β-caryophyllene, the direct precursor to β-caryophyllene alcohol, is regulated by a complex network of genetic and transcriptional factors. The expression of the key enzyme, β-caryophyllene synthase (a terpene synthase or TPS), is controlled by various regulatory proteins, signaling molecules, and environmental cues. mdpi.comnih.gov

In plants, the expression of terpene synthase genes is often modulated by several families of transcription factors (TFs), including MYB, MYC, NAC, WRKY, and bHLH. nih.govresearchgate.net These TFs bind to specific cis-regulatory elements in the promoter regions of TPS genes, thereby activating or repressing their transcription. nih.gov

A detailed regulatory mechanism has been elucidated in pak choi (Brassica campestris). nih.gov The production of β-caryophyllene in this plant is controlled by a single dominant gene, BcTPSa21, which encodes a β-caryophyllene synthase. nih.gov The expression of this gene is influenced by the transcription factor BcMYC2. A single nucleotide polymorphism (SNP) in the promoter region of BcTPSa21 was found to affect the binding of BcMYC2, thus altering the gene's expression level. nih.gov Furthermore, another transcription factor, BcDIVARICATA (an R-R-type MYB protein), acts as a negative regulator of β-caryophyllene synthesis. nih.gov This entire regulatory cascade is linked to the plant hormone abscisic acid (ABA), which influences β-caryophyllene biosynthesis through a BcPYL6-BcDIVARICATA-BcMYC2 signaling module. nih.gov

In Arabidopsis thaliana, the sesquiterpene synthase gene TPS21, which produces (−)-(E)-β-caryophyllene, is activated by the bHLH transcription factor MYC2. oup.comoup.com The regulation of TPS21 is also influenced by the miR156-SPL module, particularly during the flowering stage. frontiersin.org

Phytohormones are significant regulators of terpenoid biosynthesis. mdpi.com For instance, treatment with methyl jasmonate (MeJA) can lead to a more than 30-fold increase in sesquiterpene emissions in Picea abies. mdpi.com In Arabidopsis, external application of β-caryophyllene itself can trigger changes in the expression of a wide array of genes, including those involved in the signaling pathways of hormones like ethylene, ABA, jasmonic acid (JA), and salicylic (B10762653) acid (SA). frontiersin.org This suggests a feedback mechanism where the compound can influence its own regulatory network. frontiersin.org

Table 2: Examples of Transcriptional Regulators of β-Caryophyllene Synthase Genes

| Plant Species | Gene/Enzyme | Transcription Factor(s) | Regulatory Effect | Signaling Molecule(s) | Reference(s) |

|---|---|---|---|---|---|

| Pak Choi (Brassica campestris) | BcTPSa21 | BcMYC2 | Positive Regulator | Abscisic Acid (ABA) | nih.gov |

| Pak Choi (Brassica campestris) | BcTPSa21 | BcDIVARICATA (MYB) | Negative Regulator | Abscisic Acid (ABA) | nih.gov |

| Arabidopsis thaliana | TPS21 | AtMYC2 (bHLH) | Positive Regulator | Jasmonic Acid (JA) | oup.com |

| Arabidopsis thaliana | TPS21 | miR156-SPL module | Modulates expression | Developmental cues (flowering) | frontiersin.org |

| Cotton (Gossypium hirsutum) | (+)-δ-cadinene synthase-A | WRKY TF | Positive Regulator | Not specified | oup.com |

Advanced Synthetic and Biotransformation Methodologies

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions to create efficient and specific synthetic pathways. For sesquiterpenoids like beta-caryophyllene (B1668595) alcohol, these methods often focus on the controlled oxygenation of a hydrocarbon backbone.

A notable strategy involves the oxygenation of (−)-β-caryophyllene using a system composed of Fe-chelate catalysts and a ferric-chelate reductase. tandfonline.comresearchgate.net In this system, the enzyme regenerates the active Fe(II) state of the chemical catalyst, which is responsible for the oxygenation of the sesquiterpene. researchgate.net Research has shown that using Fe(II)-NTA (nitrilotriacetate) as the catalyst can convert (−)-β-caryophyllene into (−)-β-caryophyllene oxide with a molar conversion rate of 67%. tandfonline.comresearchgate.net This oxide is a direct precursor that can be subsequently hydrated to form the alcohol. The process highlights a successful synergy between enzymatic and chemical catalysis for producing key intermediates. tandfonline.com

Another chemoenzymatic approach is the epoxidation of terpenes using lyophilized mycelium of fungi, such as Cladosporium cladosporioides, in the presence of a peracid. acs.org While broadly applicable to various terpenes, this method can be tailored for the epoxidation of β-caryophyllene, which is the initial step in many synthetic routes to the alcohol. acs.org The use of engineered microorganisms expressing specific enzymes, like terpene synthases and the mevalonate (B85504) isoprenoid pathway, serves as a platform for producing a wide range of terpenoid compounds, including precursors to beta-caryophyllene alcohol. researchgate.net

Table 1: Chemoenzymatic Oxygenation of (−)-β-Caryophyllene

| Catalyst System | Substrate | Major Product | Conversion Rate | Reference |

|---|---|---|---|---|

| Fe(II)-NTA + Ferric-chelate reductase | (−)-β-Caryophyllene | (−)-β-Caryophyllene oxide | 67% | tandfonline.com, researchgate.net |

Chemical Transformations from Beta-Caryophyllene Precursors

Traditional chemical synthesis offers robust and scalable methods for converting β-caryophyllene and its derivatives into this compound. These transformations typically involve hydration, rearrangement, and cyclization reactions.

A direct method for producing this compound is the acid-catalyzed hydration of β-caryophyllene. One patented process utilizes sulfuric acid to induce rearrangement, transannulation, and hydration of β-caryophyllene found in sesquiterpene fractions of oleoresin. google.com A more refined version of this approach uses a strong acidic cation exchange resin (NKC-9) as a recyclable catalyst for the direct hydration. researchgate.netacs.org Optimal conditions for this reaction were found to be a catalyst loading of 20% (w/w), a 1:1 molar ratio of β-caryophyllene to water, and a temperature of 363.15 K, leading to efficient conversion. researchgate.netacs.org This method is advantageous due to its simplicity and the high quality of the resulting product. google.com

The most common precursor, β-caryophyllene oxide, can also be converted to the alcohol. The metabolism of (-)-caryophyllene in rabbits proceeds through (-)-caryophyllene oxide, which is then metabolized to 14-hydroxycaryophyllene. wikipedia.org In synthetic chemistry, the hydration of the exocyclic double bond of caryophyllene (B1175711) oxide is a key step. nih.gov Subsequent acid-catalyzed rearrangement of the epoxide can yield the desired allylic alcohol. acs.org

The foundational total synthesis of β-caryophyllene by E. J. Corey in the 1960s established key chemical transformations of the caryophyllane skeleton, including photochemical cycloadditions and ring expansions, which have informed subsequent synthetic strategies for its derivatives. beilstein-journals.orgd-nb.info

Table 2: Key Chemical Transformations to this compound

| Precursor | Reagents/Catalyst | Product | Key Transformation | Reference |

|---|---|---|---|---|

| β-Caryophyllene | Sulfuric Acid | β-Caryophyllene alcohol | Rearrangement, Hydration | google.com |

| β-Caryophyllene | Acidic Cation Exchange Resin (NKC-9), Water | β-Caryophyllene alcohol | Direct Hydration | researchgate.net, acs.org |

Microbial Biotransformation of Related Sesquiterpenes into Alcohol Derivatives

Biotransformation using microorganisms is a powerful tool for structural modification of complex molecules like sesquiterpenes, often achieving high selectivity under mild conditions. tandfonline.com Fungi, in particular, are known to catalyze reactions such as hydroxylations, epoxidations, and ring rearrangements on terpene skeletons. nih.gov

Direct biotransformation of β-caryophyllene has been demonstrated using the fungus Wolfiporia extensa. dergipark.org.trnveo.org Incubation over seven days resulted in a mixture of metabolites, including various alcohol-bearing derivatives. dergipark.org.tr Similarly, the fungus Neurospora crassa has been used to biotransform caryophyllene oxide, a direct precursor, into hydroxylated products like 12β-hydroxy caryophyllene oxide. ogu.edu.trresearchgate.net These transformations show that microbial systems can effectively introduce hydroxyl groups onto the caryophyllane framework.

Studies on other sesquiterpenes provide further insight into the potential of microbial synthesis. For example, the fungus Cladosporium antarcticum was used to transform the drimane (B1240787) sesquiterpenes drimendiol (B1249602) and epidrimendiol into novel hydroxylated alcohol derivatives with high yields (up to 41.6%). nih.govmdpi.com The enzymes within these fungi, often cytochrome P-450 monooxygenases, are responsible for the specific introduction of oxygen functions into the substrates. nih.gov

While some fungi like Aspergillus niger convert β-caryophyllene into other structures like bicyclic lactones, these studies still underscore the ability of microbes to remodel the complex sesquiterpene skeleton. iu.edu.joingentaconnect.combenthamdirect.com

Table 3: Examples of Microbial Biotransformation of Sesquiterpenes

| Microorganism | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Wolfiporia extensa | β-Caryophyllene | Mixture of alcohol-bearing derivatives | dergipark.org.tr, nveo.org |

| Neurospora crassa | Caryophyllene Oxide | 12β-hydroxy caryophyllene oxide | ogu.edu.tr, researchgate.net |

| Cladosporium antarcticum | Epidrimendiol | 9β-hydroxyepidrimendiol (41.6% yield) | nih.gov, mdpi.com |

Regioselective and Stereoselective Synthetic Strategies

Achieving specific regio- and stereoisomers of this compound is a critical challenge in its synthesis. Both chemical and biological methods have been developed to control the outcome of these reactions.

In microbial transformations, the enzymatic catalysis is often inherently selective. The biotransformation of β-caryophyllene by Wolfiporia extensa was reported to involve highly regio- and enantioselective enzymatic reactions. dergipark.org.tr Similarly, the fungus Nemania aenea performs a highly regio- and stereoselective epoxidation of the endocyclic double bond of β-caryophyllene to produce (-)-β-caryophyllene oxide, a key chiral intermediate. nih.gov

Microbial Production and Metabolic Engineering

Heterologous Host Systems for Biosynthesis

The development of microbial platforms for β-caryophyllene alcohol production hinges on the successful heterologous expression of the necessary biosynthetic pathways in easily culturable and genetically tractable hosts.

Escherichia coli has been successfully engineered to produce β-caryophyllene alcohol, also known as caryolan-1-ol. osti.govnih.gov Researchers have demonstrated the production of both β-caryophyllene and caryolan-1-ol by co-expressing a heterologous mevalonate (B85504) (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP), along with a β-caryophyllene synthase and a dedicated caryolan-1-ol synthase. osti.govnih.gov

A key breakthrough in this area was the identification and characterization of the first known (+)-caryolan-1-ol synthase (GcoA) from the bacterium Streptomyces griseus. nih.gov This enzyme directly converts FPP into (+)-caryolan-1-ol, proceeding via a (+)-β-caryophyllene intermediate within the enzyme's active site. nih.govacs.org By introducing the MVA pathway, a β-caryophyllene synthase, and this novel caryolan-1-ol synthase into an E. coli strain, researchers achieved a titer of 10 mg/L of caryolan-1-ol, alongside 100 mg/L of β-caryophyllene. osti.govnih.gov This work established the feasibility of using E. coli as a viable cell factory for producing this specific sesquiterpenol.

| Genetic Modification | Host Strain | Achieved Titer (mg/L) | Reference |

|---|---|---|---|

| Heterologous MVA pathway, β-caryophyllene synthase, caryolan-1-ol synthase | E. coli | 10 | osti.govnih.gov |

While direct production of β-caryophyllene alcohol in Saccharomyces cerevisiae has not been extensively reported, this yeast is a highly promising platform due to its robustness in industrial fermentations and the advanced genetic tools available for its engineering. Numerous studies have successfully engineered S. cerevisiae for high-level production of the immediate precursor, β-caryophyllene, with titers reaching up to 594.05 mg/L in fed-batch fermentation. nih.govacs.orgresearchgate.net

The established strategies for enhancing β-caryophyllene production in yeast provide a strong foundation for producing its alcohol derivative. These strategies include overexpressing the endogenous MVA pathway, introducing heterologous β-caryophyllene synthases, and optimizing precursor supply. nih.govacs.org The introduction of a characterized caryolan-1-ol synthase, such as GcoA from S. griseus, into a β-caryophyllene-overproducing yeast strain is a logical next step. nih.gov Alternatively, the native enzymatic machinery of yeast, particularly its diverse cytochrome P450 monooxygenases, could be explored and engineered for the specific hydroxylation of β-caryophyllene to β-caryophyllene alcohol. nih.govumich.edu

Beyond the workhorse microbes E. coli and S. cerevisiae, other hosts are being explored for terpenoid production. Streptomyces species are of particular interest as they are the natural source of the first identified caryolan-1-ol synthase, GcoA. nih.gov The native host, S. griseus, was confirmed to produce the compound, suggesting that Streptomyces could be engineered as a production platform. nih.gov

Photosynthetic microbes like cyanobacteria and microalgae offer the potential to produce valuable chemicals directly from CO2 and sunlight. While specific production of β-caryophyllene alcohol has not been demonstrated, cyanobacteria have been engineered to produce its precursor, β-caryophyllene. Furthermore, research has shown that hydrolysate from marine microalgae can serve as the sole carbon source for engineered E. coli to produce both β-caryophyllene and its alcohol, demonstrating a potential integrated production pipeline. osti.govnih.gov Other non-conventional yeasts like Yarrowia lipolytica and bacteria such as Rhodobacter capsulatus have also been successfully engineered for high-level production of β-caryophyllene and represent promising chassis for future engineering to produce β-caryophyllene alcohol. nih.govnih.gov

Strategies for Metabolic Flux Optimization

Maximizing the yield of β-caryophyllene alcohol requires careful optimization of the host's metabolic pathways to channel carbon flux efficiently towards the target molecule and away from competing pathways.

A primary strategy for boosting production is to enhance the supply of the universal sesquiterpene precursor, FPP. In both E. coli and S. cerevisiae, this is commonly achieved by engineering the MVA pathway. Overexpression of key MVA pathway genes, such as those encoding HMG-CoA reductase, can significantly increase the FPP pool available for the downstream synthase enzymes. nih.gov

In the case of β-caryophyllene alcohol production in E. coli, optimizing the metabolic flux involved expressing genes for the MVA pathway, a geranyl pyrophosphate synthase (GPPS), a β-caryophyllene synthase, and a caryolan-1-ol synthase. osti.gov Fine-tuning the expression levels of these enzymes is crucial to prevent the accumulation of toxic intermediates and to balance the metabolic load on the cell. For instance, in studies focused on β-caryophyllene, integrating downstream pathway genes into the chromosome of E. coli was shown to improve stability and production. nih.gov Similar strategies to balance the expression of the β-caryophyllene synthase and the caryolan-1-ol synthase would be critical to maximize the final product titer and minimize the accumulation of the precursor.

| Strategy | Target Pathway | Objective | Host Organism(s) | Reference |

|---|---|---|---|---|

| Overexpression of MVA pathway genes | Upstream (Precursor Supply) | Increase FPP pool | E. coli, S. cerevisiae | osti.govnih.gov |

| Co-expression of synthases (GPPS, CPS, CS) | Downstream (Product Formation) | Convert FPP to β-caryophyllene alcohol | E. coli | osti.gov |

| Genomic integration of pathway genes | Downstream (Product Formation) | Stabilize expression and balance flux | E. coli | nih.gov |

| Overexpression of ABC transporters (e.g., STE6) | Product Export | Reduce intracellular toxicity and improve yield | S. cerevisiae | nih.govnih.gov |

Adaptive laboratory evolution (ALE) is a powerful strategy for improving microbial production strains without requiring detailed knowledge of specific genetic targets. This technique involves subjecting a population of engineered microbes to selective pressure over many generations, allowing for the selection of mutants with improved phenotypes, such as higher product tolerance or increased production titers.

In the context of β-caryophyllene, the direct precursor to β-caryophyllene alcohol, ALE has been successfully applied to engineered S. cerevisiae. nih.gov By using oxidative stress as a selective pressure, researchers were able to leverage the antioxidant properties of β-caryophyllene to select for strains with enhanced production. This approach resulted in a fourfold increase in β-caryophyllene biosynthesis. nih.gov Genomic analysis of the evolved mutants identified beneficial mutations, such as a gain-of-function mutation in the ABC transporter Ste6, which likely improved product export and reduced intracellular toxicity. nih.gov Applying ALE to a strain engineered to produce β-caryophyllene alcohol could similarly select for mutations that enhance precursor supply, improve enzyme efficiency, or increase tolerance to the final product, ultimately leading to higher titers.

Optimization of Fermentation Parameters and Bioreactor Design

The efficient microbial conversion of β-caryophyllene to its alcohol derivatives is highly dependent on the optimization of fermentation conditions and the design of the bioreactor. These factors are crucial for maximizing enzyme activity, maintaining cell viability, and achieving high product titers.

Fermentation Parameters

Key parameters that require careful control and optimization include temperature, pH, substrate concentration, and nutrient availability. A notable example of biotransformation is the use of the fungus Wolfiporia extensa, which converts β-caryophyllene into a variety of oxygenated products, including alcohol derivatives. dergipark.org.trresearchgate.net This specific process is carried out over seven days at a temperature of 25°C. dergipark.org.trresearchgate.net

General parameters crucial for optimizing such biotransformation processes include:

Temperature: Enzymatic conversion rates are highly sensitive to temperature. While the W. extensa transformation occurs at 25°C, the optimal temperature for other potential microbial catalysts may vary. dergipark.org.trnih.gov For alcohol production using yeast, for instance, temperatures can range from 24°C to 36°C. nih.govmdpi.com

pH: The pH of the fermentation medium affects microbial growth and the activity and stability of the enzymes responsible for hydration. Maintaining an optimal pH, often through automated addition of acid or base, is critical for sustained productivity.

Substrate and Nutrient Levels: The concentration of the precursor, β-caryophyllene, must be carefully managed to ensure a sufficient supply for conversion without causing toxicity to the microbial cells. The composition of the medium, including carbon and nitrogen sources, must be optimized to support the health and metabolic activity of the microorganisms. frontiersin.org

Aeration and Agitation: Adequate oxygen supply is often necessary for the growth of microbial catalysts and for enzymatic reactions involving oxygenases. Agitation ensures homogenous distribution of cells, substrate, and nutrients throughout the bioreactor.

Interactive Data Table: Key Fermentation Parameters for Terpenoid Biotransformation Use the filter options to explore typical ranges and considerations for each parameter.

| Parameter | Typical Range | Importance in Beta-Caryophyllene (B1668595) Alcohol Production | Potential Microorganism |

|---|---|---|---|

| Temperature | 20-37 °C | Directly impacts the rate of enzymatic hydration of β-caryophyllene. | Wolfiporia extensa |

| pH | 3.0-7.5 | Affects enzyme stability and microbial cell membrane integrity. | Saccharomyces cerevisiae |

| Substrate (β-caryophyllene) | 1-20 g/L | Precursor availability is key, but high levels can be toxic to cells. | Fungi |

| **Aeration (Dissolved O₂) ** | 10-40% | Essential for aerobic microorganisms and specific enzymatic reactions. | Bacteria |

| Agitation | 100-500 RPM | Ensures homogeneity of substrate, cells, and nutrients. | Yeast |

Bioreactor Design

The choice and design of the bioreactor are fundamental to establishing a controlled environment for the bioprocess. For the production of beta-caryophyllene alcohol, a stirred-tank bioreactor is commonly suitable, as it allows for effective control over the aforementioned parameters.

Design considerations should include:

Material: The bioreactor should be constructed from non-corrosive materials, such as stainless steel, that can withstand sterilization processes.

Control Systems: Advanced sensor and control systems for real-time monitoring and adjustment of temperature, pH, dissolved oxygen, and nutrient feeding are essential for process optimization.

Volatility Management: Since β-caryophyllene and its derivatives can be volatile, the bioreactor may need to be equipped with condensers or other off-gas treatment systems to prevent product loss.

Integration with Recovery Systems: For compounds that exhibit product inhibition, designing the bioreactor for seamless integration with in situ product recovery (ISPR) systems can significantly enhance productivity.

In Situ Product Recovery and Purification Techniques for Bioproduction

The accumulation of this compound in the fermentation broth can lead to product inhibition, reducing the efficiency of the microbial catalysts. Furthermore, the product must be separated from the aqueous medium, cells, and other metabolites. In situ product recovery (ISPR), or extractive fermentation, addresses these challenges by continuously removing the product from the bioreactor as it is formed. nih.gov

In Situ Product Recovery (ISPR)

ISPR techniques can improve yields by alleviating product toxicity, minimizing product degradation, and simplifying downstream processing. nih.govmdpi.com

Liquid-Liquid Extraction: This is a prominent ISPR technique where a water-immiscible, biocompatible organic solvent is added to the fermentation broth. arcjournals.org The hydrophobic product, this compound, preferentially partitions into the organic phase, which can then be separated. For the production of the precursor β-caryophyllene, n-dodecane has been used effectively to sequester the product, resulting in a 20% increase in titer by preventing loss from volatilization. mdpi.com This suggests that similar biocompatible solvents would be effective for this compound recovery.

Adsorption: Solid adsorbents, such as resins, can be added to the bioreactor to bind the product. The adsorbent is then removed from the broth and the product is eluted using a suitable solvent.

Vacuum Distillation: For volatile products, applying a vacuum to the bioreactor can lower the boiling point, allowing the product to be evaporated from the fermentation broth at temperatures that are not harmful to the microbial cells. tudelft.nl

Interactive Data Table: Comparison of ISPR Techniques for Bioproduction Use the filter options to compare methods based on their principles and suitability.

| Technique | Principle of Separation | Advantages for Terpenoid Recovery | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction | Partitioning into an immiscible solvent | High capacity; can prevent product volatilization. | Potential solvent toxicity to microbes; emulsion formation. |

| Adsorption | Binding to a solid resin | High selectivity possible; no emulsions. | Limited capacity; potential for microbial fouling of resin. |

| Vacuum Distillation | Volatility | Effective for volatile compounds; no solvent toxicity. | Only suitable for volatile products; potential for cell stress. |

| Pervaporation | Membrane permeation & evaporation | High selectivity; continuous process. | Membrane fouling; higher capital cost. |

Purification Techniques

Following fermentation and recovery, a multi-step purification process is required to achieve high-purity this compound.

Separation of Phases: The first step involves separating the microbial biomass and any solid components from the liquid phase, typically through centrifugation or filtration. If an organic solvent is used for ISPR, this solvent phase containing the product is separated from the aqueous fermentation broth.

Solvent Removal: The product is recovered from the organic solvent, often through distillation, which takes advantage of differences in boiling points.

Chromatography: Column chromatography is a powerful technique for separating the target compound from impurities with similar chemical properties.

Recrystallization: A final polishing step can involve recrystallization. For this compound produced via chemical synthesis, recrystallization from a solvent like n-hexane has been shown to be an effective method for achieving high purity. google.com This technique involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified product crystallizes out of the solution.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like beta-caryophyllene (B1668595) alcohol. It provides precise information about the carbon skeleton and the chemical environment of the hydrogen atoms.

Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.govbeilstein-journals.org For instance, ¹H NMR spectra reveal characteristic signals for the methyl groups, methylene (B1212753) protons, and methine protons within the molecule. google.com The disappearance of the hydroxyl (OH) proton signal upon the addition of D₂O is a classic confirmation of its presence. google.com

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provides information on the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). google.com A patent for the preparation of β-caryophyllene alcohol reported specific chemical shifts for the carbon atoms in the structure. google.com

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between atoms. nih.govbeilstein-journals.org COSY spectra reveal proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon framework. beilstein-journals.org HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire molecular structure. nih.govbeilstein-journals.org Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. nih.gov

¹H NMR Spectroscopic Data for beta-Caryophyllene Alcohol

| Proton Signal (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 0.882 | s | 3H | CH₃ | google.com |

| 1.005 | s | 6H | CH₃ x 2 | google.com |

| 1.457-1.888 | m | 14H | CH₂ x 7 | google.com |

| 1.479 | m | 1H | OH (disappears with D₂O) | google.com |

| 2.080-2.193 | m | 2H | CH x 2 | google.com |

s = singlet, m = multiplet

¹³C NMR Spectroscopic Data for this compound

| Carbon Signal (δ ppm) | Carbon Type (from DEPT) | Assignment | Reference |

|---|---|---|---|

| 70.9 | C | C-OH | google.com |

| 48.8 | CH₂ | - | google.com |

| 44.9 | CH | - | google.com |

| 39.8 | CH | - | google.com |

| 38.7 | CH₂ | - | google.com |

| 37.5 | CH₂ | - | google.com |

| 36.8 | CH₂ | - | google.com |

| 34.9 | C | - | google.com |

| 34.8 | C | - | google.com |

| 34.6 | CH₂ | - | google.com |

| 33.3 | CH₃ | - | google.com |

| 30.5 | CH₃ | - | google.com |

| 22.0 | CH₂ | - | google.com |

| 20.9 | CH₂ | - | google.com |

| 20.9 | CH₃ | - | google.com |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS data confirms its molecular formula as C₁₅H₂₆O. hmdb.ca

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 222. google.comconicet.gov.ar The fragmentation pattern provides a fingerprint of the molecule. Common fragments observed for this compound include ions at m/z 207 (loss of a methyl group, CH₃), 204 (loss of water, H₂O), 189, and 179. google.comconicet.gov.ar The base peak, which is the most intense peak in the spectrum, is often observed at m/z 81. google.com The fragmentation of related caryophyllene (B1175711) derivatives often involves the loss of characteristic alkyl groups. orientjchem.org Collision-induced dissociation (CID) experiments can be used to further investigate the fragmentation pathways of isomeric oxidation products, helping to differentiate between compounds with similar masses but different structures. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. A strong, broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. google.com The presence of C-H bonds in methyl and methylene groups is confirmed by strong absorptions around 2950 cm⁻¹. google.com Other significant peaks include those for C-O stretching vibrations, typically found in the region of 1000-1200 cm⁻¹, further supporting the presence of the alcohol functional group. google.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound itself does not possess extensive chromophores that would lead to significant absorption in the UV-Vis region. fau.de However, UV-Vis spectroscopy can be useful for studying derivatives or related compounds with conjugated systems. gla.ac.uk The absence of strong UV absorption confirms the lack of conjugated double bonds in the structure of this compound.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The absolute stereochemistry of caryophyllene derivatives has been confirmed through the application of chiroptical rules to their benzoate (B1203000) and acetyl derivatives, showing excellent agreement with calculated values. gla.ac.uk For many complex natural products, the absolute configuration is determined by comparing experimental CD spectra with theoretical spectra calculated using methods like time-dependent density functional theory (TDDFT). mdpi.comtandfonline.com This approach has been successfully applied to determine the absolute configuration of various sesquiterpenes. mdpi.comtandfonline.com While specific CD data for this compound is not extensively detailed in readily available literature, the application of these techniques to closely related caryophyllene and other sesquiterpene structures is well-established for assigning their absolute stereochemistry. mdpi.comcdnsciencepub.comrsc.org

Ecological Roles and Biological Interactions

Functions in Plant Defense Against Herbivores and Pathogens

Plants employ a sophisticated chemical defense system in which caryophyllane-type sesquiterpenoids are prominent actors. chemijournal.com These compounds can function directly, by deterring or intoxicating attackers, or indirectly, by recruiting the enemies of those attackers. nih.gov Many of these defenses are inducible, meaning their production is triggered or significantly increased in response to tissue damage caused by herbivores or infection by pathogens. nih.gov

As phytoalexin-like molecules, these compounds are synthesized as a direct defense mechanism following an attack. mdpi.comnih.gov For example, their accumulation in plant tissues can reduce the palatability of the plant, acting as feeding deterrents or antifeedants against a wide range of herbivores. chemijournal.com Some caryophyllane compounds have demonstrated direct toxicity to insects and antimicrobial activity against pathogens, thereby helping to protect the plant from further damage. nih.govsemanticscholar.org

A key defensive strategy mediated by these compounds is "indirect defense." nih.gov When attacked by herbivores, many plants release (E)-β-caryophyllene into the air from their leaves or into the soil from their roots. nih.govresearchgate.net This volatile plume serves as a distress signal, attracting predatory and parasitic organisms that prey on or parasitize the herbivores, thus providing protection to the plant. nih.govnih.gov For instance, maize plants attacked by lepidopteran larvae release (E)-β-caryophyllene, which attracts parasitic wasps that lay their eggs on the caterpillars. nih.govresearchgate.net

| Plant Species | Attacking Organism | Role of (E)-β-Caryophyllene | Defense Type |

|---|---|---|---|

| Maize (Zea mays) | Corn rootworm (Diabrotica virgifera virgifera) | Released from roots to attract entomopathogenic nematodes which attack the larvae. nih.govresearchgate.net | Indirect Defense |

| Maize (Zea mays) | Caterpillars (Spodoptera littoralis) | Released from leaves to attract parasitic wasps. nih.gov | Indirect Defense |

| Cotton (Gossypium hirsutum) | Pathogens and Pests | Constituent of a blend of defensive sesquiterpenoids like δ-cadinene. nih.gov | Direct/Indirect Defense |

| General | Various Herbivores and Pathogens | Acts as a phytoalexin-like molecule with anti-herbivore and antimicrobial properties. mdpi.comnih.gov | Direct Defense |

Mediating Plant-Insect Interactions (e.g., Attractants, Repellents, Signaling)

The role of (E)-β-caryophyllene in plant-insect interactions is remarkably context-dependent, functioning as a repellent, an attractant, or a signaling molecule that conveys complex information. frontiersin.org These volatile semiochemicals are integral to a plant's ability to manipulate insect behavior for its own benefit. researchgate.netnih.gov

As a repellent, (E)-β-caryophyllene can protect plants by warding off potential pests. A notable example is its effect on the Asian citrus psyllid (Diaphorina citri), the vector for the devastating citrus greening disease. researchgate.netnih.gov Guava plants, which naturally emit this compound, can be interplanted with citrus to reduce psyllid presence, demonstrating the practical application of this repellent effect. researchgate.netnih.gov It is also a component in non-host volatile blends used to protect spruce trees from the spruce beetle (Dendroctonus rufipennis). oup.com

Conversely, for other insects, (E)-β-caryophyllene acts as a powerful attractant, or kairomone, indicating a food source or a suitable host for oviposition. frontiersin.orgnih.gov The cacao mirid bug, Helopeltis bakeri, a major pest of cacao, is significantly attracted to this compound, which is present in all of its host plants. frontiersin.org This suggests that the insect uses β-caryophyllene as a key chemical cue for host location. frontiersin.org

Perhaps its most studied role is in indirect defense, where it acts as a chemical "cry for help." nih.gov Herbivore-induced plant volatiles (HIPVs), often rich in (E)-β-caryophyllene, guide natural enemies to the location of the feeding herbivore. nih.govnih.gov This tritrophic interaction involves the plant, the herbivore, and the herbivore's natural enemy. The release of (E)-β-caryophyllene from maize roots upon attack by corn rootworm larvae attracts entomopathogenic nematodes that kill the pest. nih.govresearchgate.net Similarly, its release from leaves attracts parasitoid wasps to caterpillars, reducing herbivore pressure on the plant. nih.govnih.gov

| Interaction Type | Insect Species | Plant Context | Effect of (E)-β-Caryophyllene |

|---|---|---|---|

| Repellent | Asian Citrus Psyllid (Diaphorina citri) | Citrus Protection | Acts as a deterrent, repelling the pest. researchgate.netnih.gov |

| Repellent | Spruce Beetle (Dendroctonus rufipennis) | Spruce Protection | Component of a non-host blend (AKB) that enhances repellent efficacy. oup.com |

| Attractant | Cacao Mirid Bug (Helopeltis bakeri) | Cacao and other host plants | Functions as a kairomone, attracting the pest to its host. frontiersin.org |

| Signaling (Indirect Defense) | Parasitic Wasps (e.g., Cotesia marginiventris) | Maize attacked by caterpillars | Attracts wasps to the herbivore host. nih.govnih.gov |

| Signaling (Indirect Defense) | Entomopathogenic Nematodes (e.g., Heterorhabditis megidis) | Maize attacked by corn rootworm | Attracts nematodes to the herbivore host in the soil. nih.govresearchgate.net |

Volatile-Mediated Plant-Plant Communication

Plants are not passive organisms; they actively perceive and respond to chemical cues in their environment, including those released by other plants. dntb.gov.ua Volatile organic compounds, including (E)-β-caryophyllene, are central to this plant-plant communication, acting as airborne signals that warn nearby plants of potential threats. mdpi.comoup.com

When a plant is damaged by herbivores, it releases a blend of HIPVs. nih.gov Neighboring plants, even if undamaged, can "eavesdrop" on these chemical messages. dntb.gov.ua Perception of these volatiles can trigger a state of readiness, known as "priming," in the receiver plant. mdpi.comoup.com A primed plant does not switch on its defenses fully, which would be metabolically costly, but it prepares its defensive machinery to respond more quickly and strongly if it is subsequently attacked. nih.gov

Research has identified (E)-β-caryophyllene as a key signaling molecule in this process. mdpi.comresearchgate.net Studies have shown that exposure to this sesquiterpene can prime defense-related gene expression in neighboring plants. researchgate.net Recent discoveries have even begun to uncover the perception mechanism. In tobacco, a transcriptional co-repressor protein, TOPLESS-like protein (TPL), has been found to bind to β-caryophyllene, suggesting it may act as a receptor or part of a receptor complex that initiates the downstream defensive signaling cascade in the receiving plant. mdpi.comnih.govnih.gov This finding highlights the specificity of VOC perception and the sophisticated molecular machinery plants have evolved for communication. nih.gov

| Process | Emitter Plant Status | Signal Molecule | Receiver Plant Response | Key Molecular Component in Receiver |

|---|---|---|---|---|

| Defense Priming | Under herbivore attack | (E)-β-caryophyllene and other VOCs | Prepares for a faster, stronger defense response to future attacks. mdpi.comoup.com | TOPLESS-like protein (TPL) may act as a receptor/binder. nih.govnih.gov |

| Inter-plant Signaling | Stressed (Biotic or Abiotic) | Volatile Terpenes | Activation or sensitization of distinct signaling pathways and innate immune responses. nih.govresearchgate.net | Not fully elucidated, but involves specific perception mechanisms. nih.gov |

Modulatory Effects on Microbiome Composition and Activity

The area immediately surrounding a plant's roots, known as the rhizosphere, is a complex ecosystem teeming with microorganisms. nih.gov Plants actively shape the composition and function of this rhizosphere microbiome by releasing a variety of chemical compounds, known as root exudates. nih.govfrontiersin.org While direct research on the broad effects of β-caryophyllene alcohol on the entire microbial community is still emerging, there is compelling evidence that caryophyllane-type sesquiterpenoids released by roots play a significant modulatory role. researchgate.net

Plants exude up to a third of their photosynthesized carbon into the soil, and this includes a diverse array of secondary metabolites that can either encourage beneficial microbes or inhibit pathogenic ones. nih.gov The release of these compounds is not static; it changes based on the plant's developmental stage and in response to environmental stresses, such as herbivore attack. researchgate.net

A clear example of β-caryophyllene's influence on the soil microbiome is its role in below-ground indirect defense. nih.govresearchgate.net As previously noted, maize roots damaged by the larvae of the corn rootworm release (E)-β-caryophyllene into the soil. nih.gov This specific chemical cue is detected by entomopathogenic nematodes, a type of beneficial microorganism, attracting them to the damaged roots to parasitize and kill the herbivore. researchgate.net This interaction demonstrates that a specific sesquiterpenoid can selectively recruit a beneficial member of the soil fauna, thereby altering the functional activity within the rhizosphere to the plant's benefit. This targeted recruitment is a powerful mechanism by which plants can manipulate their immediate soil environment. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities in Vitro and in Vivo Non Human Models

Receptor Binding and Agonist/Antagonist Profiling

Beta-caryophyllene (B1668595) alcohol's biological effects are significantly mediated through its interaction with specific cellular receptors, most notably the cannabinoid receptor type 2 (CB2) and peroxisome proliferator-activated receptors (PPARs). kau.edu.samdpi.com

Cannabinoid Receptor 2 (CB2):

Beta-caryophyllene is recognized as a selective, full agonist of the CB2 receptor. kau.edu.samdpi.com This interaction is crucial as the CB2 receptor is predominantly expressed in immune cells and is involved in modulating inflammation and pain without the psychoactive effects associated with the CB1 receptor. mdpi.comcannanda.comdrug-dev.com The binding affinity of beta-caryophyllene to the human CB2 receptor has been reported with a Ki value of approximately 155 nM. nih.govpnas.org Molecular modeling studies suggest that beta-caryophyllene binds to a hydrophobic pocket within the CB2 receptor. pnas.org This binding activates intracellular signaling cascades, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). pnas.orgmdpi.com The agonist activity at the CB2 receptor is fundamental to many of beta-caryophyllene alcohol's anti-inflammatory and immunomodulatory effects. frontiersin.orgnih.gov For instance, its ability to reduce alcohol consumption in animal models has been linked to its action on CB2 receptors. kau.edu.samdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs):

In addition to its effects on CB2 receptors, beta-caryophyllene and its derivatives have been shown to activate PPARs, specifically PPAR-α and PPAR-γ. kau.edu.samdpi.com These nuclear receptors are key regulators of lipid and glucose metabolism, as well as inflammatory responses. mdpi.com The activation of PPARs by beta-caryophyllene contributes to its beneficial effects on metabolic disorders. kau.edu.samdpi.com For example, the interaction with PPAR-γ is involved in its anti-inflammatory activities. nih.gov In hepatic cells, the effects of beta-caryophyllene on lipid accumulation are mediated through both CB2 and PPAR receptors. mdpi.com Some evidence suggests that the activation of PPAR-γ by beta-caryophyllene may be indirect, occurring through the CB2 receptor-mediated upregulation of PGC-1α. nih.govelsevier.es

Table 1: Receptor Binding Profile of Beta-Caryophyllene

| Receptor | Action | Reported Affinity (Ki) | Key Biological Outcomes |

|---|---|---|---|

| CB2 | Full Agonist | ~155 nM nih.govpnas.org | Anti-inflammatory, immunomodulatory, reduced alcohol intake kau.edu.samdpi.commdpi.com |

| PPAR-α | Agonist | - | Regulation of lipid metabolism kau.edu.samdpi.com |

| PPAR-γ | Agonist | - | Anti-inflammatory, regulation of lipid metabolism nih.govmdpi.com |

Modulation of Cellular Signaling Pathways

The biological activities of this compound are underpinned by its ability to modulate several key intracellular signaling pathways, including NF-κB, MAPKs, and Nrf2.

NF-κB Pathway:

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Beta-caryophyllene has been consistently shown to inhibit the NF-κB signaling pathway. mdpi.commdpi.com This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.commdpi.commdpi.com The suppression of NF-κB is a critical mechanism for its anti-inflammatory effects observed in various models.

MAPK Pathway:

The mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK1/2, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis. Beta-caryophyllene has been shown to modulate MAPK pathways. It can inhibit the phosphorylation of ERK1/2 and JNK1/2, which contributes to its anti-inflammatory effects by suppressing the expression of inflammatory mediators. pnas.orgmdpi.com In some cancer cell lines, a derivative, β-caryophyllene oxide, has been found to induce apoptosis through ROS-mediated activation of MAPKs. nih.gov Conversely, in other contexts, it has been observed to inhibit MAPK signaling to suppress cell proliferation. spandidos-publications.com

Nrf2 Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Beta-caryophyllene has been shown to activate the Nrf2 pathway. mdpi.comelsevier.esmdpi.com This activation leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). elsevier.esmdpi.com The activation of the Nrf2 pathway is a significant part of beta-caryophyllene's antioxidant and neuroprotective effects. nih.govelsevier.es This protective mechanism has been observed in models of cardiac injury and hepatic ischemia-reperfusion injury. mdpi.comeuropeanreview.org

Table 2: Modulation of Signaling Pathways by Beta-Caryophyllene

| Signaling Pathway | Effect of Beta-Caryophyllene | Key Downstream Consequences |

|---|---|---|

| NF-κB | Inhibition mdpi.commdpi.com | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) mdpi.commdpi.commdpi.com |

| MAPK | Modulation (Inhibition/Activation) pnas.orgmdpi.comnih.govspandidos-publications.com | Anti-inflammatory effects, apoptosis in cancer cells pnas.orgnih.gov |

| Nrf2 | Activation mdpi.comelsevier.esmdpi.com | Increased expression of antioxidant enzymes (HO-1, NQO1) elsevier.esmdpi.com |

Studies on Cellular Responses and Molecular Targets

Research on this compound has identified a range of cellular responses and molecular targets that contribute to its biological effects. In vitro and in vivo non-human studies have demonstrated its influence on cell proliferation, apoptosis, and inflammation.

In wound healing studies, beta-caryophyllene has been shown to enhance re-epithelialization by increasing cell proliferation and migration. plos.org Time-lapse imaging of primary fibroblasts revealed a peak in cell division at a concentration of 26 μM. plos.orgbiorxiv.org Furthermore, it stimulated the chemotactic responses of both fibroblasts and keratinocytes. biorxiv.org

In the context of cancer, beta-caryophyllene and its derivatives have exhibited cytotoxic activity against various cancer cell lines, including those of the colon, pancreas, and breast. mdpi.com For instance, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the mitochondrial-mediated pathway. researchgate.net

At the molecular level, beta-caryophyllene modulates the expression of numerous genes and proteins involved in inflammation and cell cycle regulation. It can downregulate the expression of pro-inflammatory enzymes like COX-2 and iNOS. mdpi.commdpi.com In macrophages, it has been shown to suppress the expression of COX-1 and COX-2. spandidos-publications.com

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For beta-caryophyllene, the specific stereochemistry and functional groups are crucial for its receptor binding and subsequent effects.

The E-conformation of the double bond within the caryophyllene (B1175711) structure is considered vital for its binding to the CB2 receptor. frontiersin.org This is supported by the observed difference in CB2 receptor binding affinity between (E)-BCP and (Z)-BCP. pnas.org The oxidation of the double bond, as in β-caryophyllene oxide, leads to a loss of this binding affinity. pnas.org

Derivatization of the beta-caryophyllene scaffold has been explored to enhance its bioactivity. For example, the synthesis of meroterpene-like derivatives has yielded compounds with potent α-glucosidase inhibitory activity. mdpi.com In another study, the introduction of amino substituents to a β-caryolanol skeleton, a derivative of β-caryophyllene, significantly increased its antiproliferative activity against colorectal cancer cells compared to the parent compound. nih.gov Specifically, primary, secondary, and tertiary amine-containing derivatives showed high activity, while a quaternary ammonium (B1175870) compound was almost inactive, highlighting the importance of the nitrogen-containing group for this particular bioactivity. nih.gov

Analytical Methodologies for Isolation, Separation, and Quantification

Chromatographic Techniques for Complex Mixture Separation

Chromatography stands as a cornerstone for the separation of beta-caryophyllene (B1668595) alcohol from the intricate mixtures in which it naturally occurs or is synthesized. The diverse polarity and volatility of compounds in essential oils and plant extracts necessitate powerful separation techniques to achieve high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for both the identification and quantification of beta-caryophyllene alcohol. dergipark.org.trnih.govnih.gov This method leverages the volatility of the compound, allowing it to be separated from other components in a gaseous mobile phase as it passes through a specialized column. The subsequent detection by mass spectrometry provides a unique fragmentation pattern, or "fingerprint," for definitive identification.

The characterization of this compound and its derivatives is often achieved by comparing their GC-MS spectra and retention indices with data from established libraries such as Wiley, NIST, and ADAMS. dergipark.org.tr For instance, in the analysis of biotransformation products of β-caryophyllene, GC-MS is instrumental in identifying the resulting alcohols, ketones, and aldehydes. dergipark.org.tr

Quantitative analysis using GC-MS often involves selected ion monitoring (SIM), which enhances sensitivity and selectivity by focusing on specific mass fragments characteristic of the target analyte. nih.gov For example, in pharmacokinetic studies, serum and hepatic levels of β-caryophyllene and related compounds have been determined using GC/MS. nih.gov The method's precision is demonstrated by its use in stability studies, where minor reductions in the content of β-caryophyllene over time can be accurately measured. acs.org

Typical GC-MS conditions for analyzing this compound and related compounds involve using a capillary column like the HP-5MS. nih.govnih.gov The oven temperature is programmed to ramp up to effectively separate compounds with different boiling points. dergipark.org.trnih.govacs.org For example, a common temperature program starts at 100°C, ramps to 180°C, and then further increases to 250°C or higher. nih.govacs.org Helium is typically used as the carrier gas. dergipark.org.trnih.govacs.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Innowax FSC (60 m x 0.25 mm, 0.25 μm) or HP-5MS (30 m x 0.25 mm, 0.25 μm) | dergipark.org.trnih.gov |

| Carrier Gas | Helium | dergipark.org.trnih.gov |

| Injector Temperature | 250°C | dergipark.org.tr |

| Oven Program | Initial temp 60°C for 10 min, ramp to 220°C at 4°C/min, hold for 10 min, ramp to 240°C at 1°C/min | dergipark.org.tr |

| Mass Spectrometer | Recorded at 70 eV, mass range m/z 35-450 | dergipark.org.tr |

High-Performance Liquid Chromatography (HPLC) Applications

While GC-MS is prevalent, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for less volatile derivatives or when derivatization is not desirable. A validated RP-HPLC method has been developed for the determination of beta-caryophyllene, which could be adapted for its alcohol derivative. ijcrt.org This method utilized a C18 column with a mobile phase of methanol (B129727), water, and orthophosphoric acid, and UV detection at 210 nm. ijcrt.org The retention time for beta-caryophyllene was found to be around 4.08 minutes. ijcrt.org